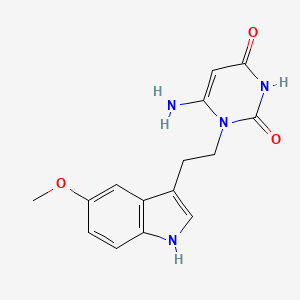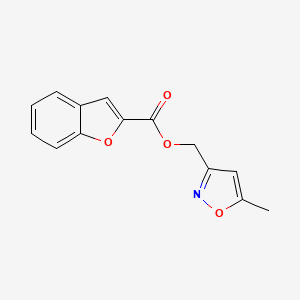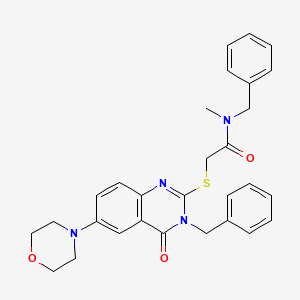
5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid, also known as DB844, is a novel compound that has been studied for its potential as an anti-tuberculosis drug. TB is one of the leading causes of death worldwide, and the emergence of multidrug-resistant strains has made the development of new drugs a priority. DB844 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Aplicaciones Científicas De Investigación
Enzyme Metabolism and Drug Development
Studies on compounds structurally related to 5-(Dimethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid have revealed insights into their metabolism by cytochrome P450 enzymes, crucial for drug development. For example, Mette G. Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, identifying the roles of CYP2D6, CYP2C9, and other enzymes in oxidative metabolism, which could be relevant for understanding the metabolic pathways of similar compounds (Hvenegaard et al., 2012).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of derivatives related to this compound has been conducted to explore their potential applications. F. Al-Omran et al. (2014) developed a new route for synthesizing chromene derivatives, studying their spectroscopic properties and X-ray structures, and evaluating their antitumor activity (Al-Omran et al., 2014).
Natural Product Derivatives and Bioactivity
Compounds derived from natural products similar to this compound have shown significant bioactivity. C. Jeffrey et al. (2014) isolated prenylated benzoic acid derivatives from Piper kelleyi, demonstrating their antiherbivore properties, which highlights the potential for discovering bioactive compounds from natural sources (Jeffrey et al., 2014).
Crystal Engineering and Supramolecular Assemblies
The field of crystal engineering has explored the formation of supramolecular assemblies involving benzoic acid derivatives. K. Arora and V. Pedireddi (2003) studied the crystal engineering of supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, providing insights into molecular interaction and assembly principles that could be applicable to derivatives of this compound (Arora & Pedireddi, 2003).
Corrosion Inhibition and Material Science
Derivatives of piperidine and benzoic acid have been investigated for their applications in material science, particularly as corrosion inhibitors. M. E. Belghiti et al. (2018) conducted a theoretical study on Piperine derivatives, including piperidin-1-yl compounds, exploring their interaction with iron surfaces and evaluating their corrosion inhibition efficiency, demonstrating the potential of these compounds in protecting materials from corrosion (Belghiti et al., 2018).
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15(2)21(19,20)11-6-7-13(12(10-11)14(17)18)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRGLNGURZGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
![2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2865189.png)





![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)

